molecular formula C23H17F3N4O4 B11448947 ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11448947
M. Wt: 470.4 g/mol
InChI Key: BQHBRAVJWLTEIG-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique triazatricyclo structure, which includes multiple rings and functional groups. The presence of the trifluoromethyl group adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the alkylation reaction of a precursor compound with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the use of trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS) to achieve regioselective synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable protocols that utilize easily available starting reactants. The process often emphasizes atom economy and the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include propargyl bromide, sodium azide, and NBS. Reaction conditions often involve dry solvents like acetone and the use of anhydrous potassium carbonate as a base .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of trifluoromethyl-β-diketones can lead to the formation of regioisomeric triazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as DNA. The compound binds to the minor groove of double-helical DNA, forming a stable complex through static quenching . This interaction can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex triazatricyclo structure and the presence of multiple functional groups

Properties

Molecular Formula

C23H17F3N4O4

Molecular Weight

470.4 g/mol

IUPAC Name

ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H17F3N4O4/c1-3-34-22(33)15-12-14-18(27-17-10-6-7-11-30(17)21(14)32)29(2)19(15)28-20(31)13-8-4-5-9-16(13)23(24,25)26/h4-12H,3H2,1-2H3

InChI Key

BQHBRAVJWLTEIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C(F)(F)F)C

Origin of Product

United States

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